tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(14-21,15-22)13-20-12-16-8-5-4-6-9-16/h4-6,8-9,20,22H,7,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOIPPNNKCCKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CNCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 292.37 g/mol. Its structure features a tert-butyl group, a piperidine ring, and a benzylamino substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. For example, related piperidine compounds have demonstrated cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Some studies have indicated that piperidine derivatives can influence neurotransmitter systems, particularly in the modulation of GABAergic activity. This could suggest potential applications in treating neurological disorders such as anxiety or epilepsy.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly GABA receptors.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways in cancer cells.
- Membrane Disruption : Affecting the integrity of microbial cell membranes leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several piperidine derivatives against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones for compounds structurally related to this compound.
- Cytotoxicity Assays : In vitro assays on human colon cancer cells showed that the compound induced apoptosis at concentrations as low as 10 µM, with flow cytometry confirming increased annexin V staining indicative of early apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate
- CAS RN : 1353498-18-6
- Molecular Formula : C₁₉H₃₀N₂O₃ (identical to the target compound)
- Key Differences: Substituents: A phenoxyethyl chain with an aminomethyl group replaces the benzylaminomethyl and hydroxymethyl groups. Implications: The phenoxyethyl group increases aromaticity and may alter receptor binding compared to the target compound’s benzylamine moiety. Solubility differences are expected due to the absence of a polar hydroxymethyl group .
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
- CAS RN : 301221-57-8
- Molecular Formula : C₁₂H₂₄N₂O₃
- Key Differences: Substituents: A 2-amino-1-hydroxyethyl side chain at the 4-position. Implications: Lower molecular weight (244.33 g/mol) and reduced steric bulk may enhance metabolic stability but reduce lipophilicity compared to the target compound .
Azetidine Derivatives
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
- CAS RN : 1083181-23-0
- Molecular Formula : C₉H₁₆FN₂O₂
- Key Differences: Core Structure: Azetidine (4-membered ring) vs. piperidine (6-membered ring). Substituents: Fluorine atom and aminomethyl group. Fluorination enhances electronegativity, which could improve binding affinity in drug-target interactions .
tert-Butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Pyrimidine-Based Analogues
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
- CAS RN : 1353506-38-3
- Molecular Formula : C₁₇H₂₆ClN₃O₂
- Key Differences: Substituents: A chlorinated pyrimidine ring replaces the benzylaminomethyl group.
Comparative Data Table
| Compound Name | CAS RN | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|---|
| Target Compound | 2204961-86-2 | Piperidine | C₁₉H₃₀N₂O₃ | 334.46 | Benzylaminomethyl, hydroxymethyl | High solubility, bifunctional |
| tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate | 1353498-18-6 | Piperidine | C₁₉H₃₀N₂O₃ | 334.46 | Phenoxyethyl, aminomethyl | Aromatic, moderate solubility |
| tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | 1083181-23-0 | Azetidine | C₉H₁₆FN₂O₂ | 212.24 | Aminomethyl, fluorine | High reactivity, electronegative |
| tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | 301221-57-8 | Piperidine | C₁₂H₂₄N₂O₃ | 244.33 | 2-Amino-1-hydroxyethyl | Low steric bulk, metabolic stability |
Research Findings and Implications
- Synthetic Utility : The target compound’s Boc group enhances stability during synthesis, as seen in analogues like 1-Boc (), which utilize similar protecting strategies .
- Biological Relevance : Fluorinated azetidines (e.g., CAS 1083181-23-0) demonstrate enhanced binding in kinase inhibitors, suggesting that analogous modifications to the target compound could optimize bioactivity .
- Analytical Characterization : TLC (e.g., Rf = 0.23 in ) and NMR data () are critical for verifying purity and structural integrity across analogues .
Preparation Methods
Synthesis of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
This intermediate is crucial as it provides the protected piperidine scaffold with a hydroxymethyl group at the 3-position.
- Starting Materials: 1-Boc-piperidin-3-one or 1-Boc-piperidine-3-carboxaldehyde
- Reaction Conditions: Reduction of the carbonyl group to hydroxymethyl using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.
- Typical Procedure: Dissolve 1-Boc-piperidin-3-one in anhydrous methanol, cool to 0°C, add NaBH4 slowly, stir for 1-3 hours at 0-25°C, then quench with water. Extract with ethyl acetate, wash, dry, and concentrate.
- Yield: Generally high, often above 80%, with the product isolated as a white solid or oil depending on purification.
Introduction of the Benzylamino Group
The benzylamino substituent is introduced at the 3-position, typically via reductive amination of the hydroxymethyl intermediate or via nucleophilic substitution on a suitable leaving group derivative.
Method A: Reductive Amination
- Reagents: tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate, benzylamine, reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
- Conditions: Reaction in methanol or dichloromethane at 0-25°C under inert atmosphere for 12-24 hours
- Mechanism: The aldehyde or hydroxymethyl group is first converted to an imine with benzylamine, then reduced to the secondary amine.
- Yield: Typically >80%, with high selectivity and purity after chromatographic purification.
Method B: Nucleophilic Substitution
- Reagents: A suitable leaving group derivative of the piperidine (e.g., mesylate or tosylate of the hydroxymethyl group), benzylamine
- Conditions: Reaction in polar aprotic solvents like DMF or THF at elevated temperatures (50-80°C) for several hours
- Mechanism: Benzylamine displaces the leaving group to form the benzylamino methyl substituent.
- Yield: Moderate to high, depending on leaving group quality and reaction optimization.
Formation of the Final Compound and Purification
- After the benzylamino substitution, the product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexane mixtures.
- The Boc protecting group remains intact under these conditions, preserving the piperidine nitrogen protection.
- Final product characterization includes NMR (1H and 13C), mass spectrometry, and HPLC to confirm purity (>95%) and structure.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 1-Boc-piperidin-3-one to hydroxymethyl intermediate | NaBH4 in MeOH, 0-25°C, 1-3 h | 80-90 | High purity intermediate |
| 2 | Reductive amination with benzylamine | Benzylamine, NaBH3CN or NaBH(OAc)3, MeOH/DCM, 0-25°C, 12-24 h | >80 | Selective secondary amine formation |
| 3 | Purification | Silica gel chromatography, EtOAc/Hexane | — | Ensures >95% purity |
Research Findings and Optimization Notes
- Reaction Temperature and Time: Lower temperatures (0-5°C) during reductive amination improve selectivity and minimize side reactions; reaction times of 12-24 hours ensure complete conversion.
- Solvent Choice: Methanol and dichloromethane are preferred for reductive amination due to solubility and reaction kinetics.
- Reducing Agent: Sodium cyanoborohydride is favored for its mildness and selectivity in reductive amination.
- Protection Stability: The tert-butyl carbamate (Boc) group is stable under these reaction conditions but sensitive to strong acids; thus, acidic workups are avoided until final purification.
- Purification Techniques: Silica gel chromatography with gradient elution effectively separates the product from impurities and unreacted starting materials.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of tert-butyl group (singlet ~1.4 ppm), benzyl protons (multiplets around 7.2-7.4 ppm), and piperidine ring protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C21H32N2O3.
- HPLC: Analytical purity >95% after purification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
